6-amino-2,4-dichloro-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,4-dichloro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2NO2. It is a white crystalline solid that belongs to the class of benzoic acids. This compound is characterized by the presence of an amino group (-NH2), two chlorine atoms, and a methyl group attached to the benzene ring, along with a carboxylic acid group (-COOH).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2,4-dichloro-3-methylbenzoic acid typically involves the chlorination of 3-methylbenzoic acid followed by nitration and subsequent reduction. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and nitric acid (HNO3) for nitration. The reduction step often employs reducing agents like iron (Fe) or tin (Sn) in acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high yield and purity. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2,4-dichloro-3-methylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of di- or tri-halogenated derivatives.
Scientific Research Applications
6-Amino-2,4-dichloro-3-methylbenzoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is utilized in the development of drugs that target specific biological pathways.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-amino-2,4-dichloro-3-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules. The chlorine atoms can influence the electronic properties of the compound, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
2,4-Dichlorobenzoic acid
3-Methylbenzoic acid
4-Amino-2,6-dichlorobenzoic acid
Properties
CAS No. |
1250217-47-0 |
---|---|
Molecular Formula |
C8H7Cl2NO2 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.